2-Amino-3-bromo-5-(trifluoromethyl)pyridine
Overview
Description
2-Amino-3-bromo-5-(trifluoromethyl)pyridine is an aromatic amino compound that serves as an intermediate in the synthesis of various pharmaceutical products. Its molecular structure includes a pyridine ring substituted with amino, bromo, and trifluoromethyl groups, which contribute to its reactivity and potential applications in chemical synthesis. However, there is limited information on its toxicity profile, and caution is advised during its industrial production due to a reported case of poisoning involving related compounds .
Synthesis Analysis
The synthesis of related trifluoromethyl-containing pyridine derivatives has been explored through various methods. For instance, 5-alkyl-4-amino-2-(trifluoromethyl)pyridines have been prepared from corresponding pyridinols using condensation with tosyl isocyanate or by alkylation with 2-chloroacetamide followed by a Smiles type rearrangement . Additionally, 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles have been synthesized from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, showcasing the versatility of trifluoromethyl-containing building blocks .
Molecular Structure Analysis
The molecular and crystal structures of compounds related to 2-Amino-3-bromo-5-(trifluoromethyl)pyridine have been studied, revealing insights into their complex formation with other molecules such as dioxane and pyridine. For example, the molecular and crystal structure of 3-(1-amino-2,2,2-trifluoroethylidene)-1,1,4,5,6,7-hexafluoroindan-2-one and its complexes with dioxane and pyridine have been elucidated, providing a foundation for understanding the structural aspects of trifluoromethyl-containing compounds .
Chemical Reactions Analysis
The chemical reactivity of trifluoromethyl-containing pyridines is highlighted by various substitution reactions. For example, 7-amino[1,2,3]triazolo[1,5-a]pyridines undergo reactions with sulfuric acid to yield hydroxyalkylpyridines, and bromination leads to brominated pyridine derivatives. These compounds exhibit ambident reactivity, allowing for selective acylation or alkylation on different positions of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine and related compounds are influenced by the presence of the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and chemical stability. These properties are crucial for their application in the synthesis of pharmaceuticals and other organic molecules. However, the toxicity of these compounds, as evidenced by a case of poisoning, underscores the need for careful handling and adequate safety measures during their use .
Scientific Research Applications
Agrochemical Industry
- Summary of Application : TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The use of TFMP derivatives in agrochemicals has led to significant advances in crop protection. More than 50% of the pesticides launched in the last two decades have been fluorinated .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of several effective drugs. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety And Hazards
Future Directions
Trifluoromethylpyridines, including “2-Amino-3-bromo-5-(trifluoromethyl)pyridine”, have found applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the development of pharmaceutical and veterinary products . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNACDZKKVMULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517012 | |
Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
79456-30-7 | |
Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-(trifluoromethyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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